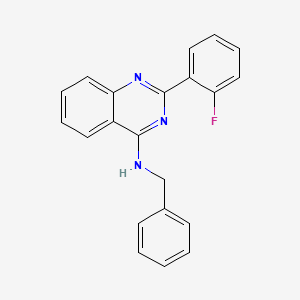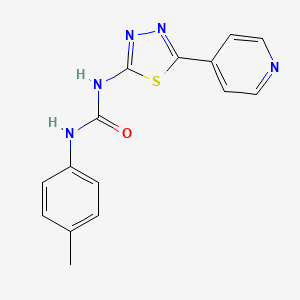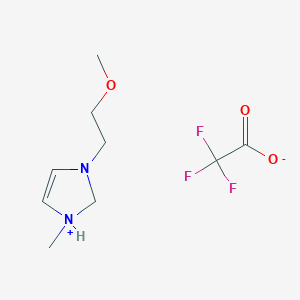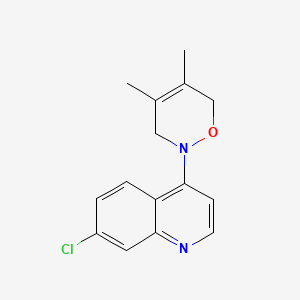
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties . This specific compound features a chloro group at the 7th position and a 3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl group at the 4th position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation . The use of green chemistry principles, including solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline derivatives, including Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)-, undergo various chemical reactions such as:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The chloro and oxazinyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also features a quinoline moiety.
Ciprofloxacin: A fluoroquinolone antibiotic with a related structure.
Uniqueness
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives . The presence of the oxazinyl group, in particular, may enhance its pharmacological properties and make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
90929-81-0 |
|---|---|
Molekularformel |
C15H15ClN2O |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
2-(7-chloroquinolin-4-yl)-4,5-dimethyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10-8-18(19-9-11(10)2)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
WHDNGKPDTMTESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CON(C1)C2=C3C=CC(=CC3=NC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
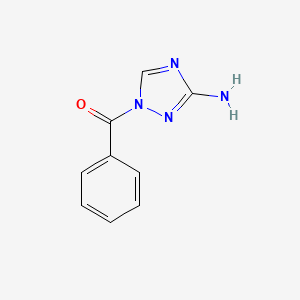
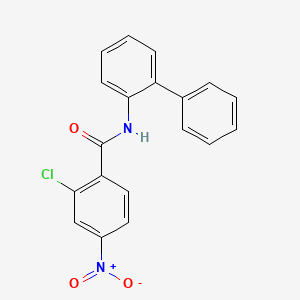
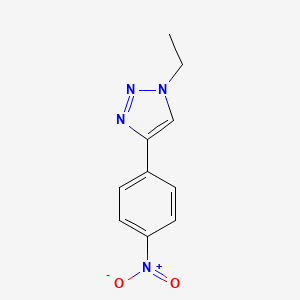
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
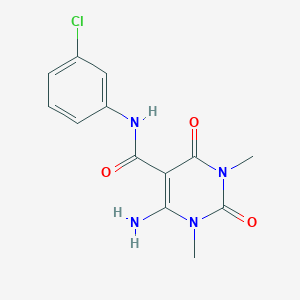
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
